molecular formula C26H22N4O4S B6550719 N-[(furan-2-yl)methyl]-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1040656-78-7

N-[(furan-2-yl)methyl]-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6550719
CAS No.: 1040656-78-7
M. Wt: 486.5 g/mol
InChI Key: CDHWNZSIXYRGLH-UHFFFAOYSA-N
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Description

The compound N-[(furan-2-yl)methyl]-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a pyrrolo[3,2-d]pyrimidin-4-one core substituted with a 3-(4-methoxyphenyl) group, a 7-phenyl moiety, and a sulfanyl acetamide side chain linked to a furan-2-yl methyl group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-33-19-11-9-18(10-12-19)30-25(32)24-23(21(15-28-24)17-6-3-2-4-7-17)29-26(30)35-16-22(31)27-14-20-8-5-13-34-20/h2-13,15,28H,14,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHWNZSIXYRGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a furan ring and a methoxyphenyl group attached to a pyrrolo-pyrimidine core, which contributes to its biological activity. The molecular formula is C26H22N4O4SC_{26}H_{22}N_{4}O_{4}S, with a molecular weight of 486.5 g/mol. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC26H22N4O4SC_{26}H_{22}N_{4}O_{4}S
Molecular Weight486.5 g/mol
IUPAC NameN-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
CAS Number1040656-78-7

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, its structure suggests potential interactions with various molecular targets including enzymes and receptors through:

  • Hydrogen Bonding : Potential interactions with functional groups in target proteins.
  • Hydrophobic Interactions : The furan and phenyl groups may facilitate binding to lipophilic sites on proteins.
  • π-π Stacking : Aromatic rings may engage in stacking interactions with nucleobases or other aromatic residues in proteins.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Research has demonstrated cytotoxic effects against various cancer cell lines. One study reported IC50 values indicating effective inhibition of cell proliferation in A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells .
    Cell LineIC50 (µM)
    A431< 10
    Jurkat< 12

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Similar derivatives have been tested for their ability to inhibit AChE with varying degrees of potency . Compounds with methoxy substitutions often exhibit dual inhibitory effects on both AChE and butyrylcholinesterase (BChE).
    CompoundAChE IC50 (µM)BChE IC50 (µM)
    Derivative 110.47.7
    Derivative 25.49.9

Case Studies and Research Findings

Several case studies have explored the biological activities of compounds structurally related to N-[(furan-2-yl)methyl]-2-{[3-(4-methoxyphenyl)-4-oxo-7-pheny...]}:

  • Anticancer Screening : A comprehensive screening of a drug library identified several promising candidates that exhibited significant growth inhibition in multicellular spheroids, indicating potential for further development into anticancer therapies .
  • Mechanistic Studies : Molecular dynamics simulations have been employed to elucidate the binding interactions of similar compounds with target proteins such as Bcl-2, revealing critical insights into their anticancer mechanisms .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[(furan-2-yl)methyl]-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, pyrrolopyrimidines have been reported to target specific kinases involved in cancer progression, which could lead to the development of new anticancer therapies .

Antimicrobial Activity

The sulfonamide component of the compound suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies have indicated that derivatives of this compound may possess activity against both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

Compounds containing furan and pyrrolopyrimidine structures have been associated with anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the furan or pyrrolopyrimidine rings can significantly impact biological activity. For example:

ModificationEffect on Activity
Substituting different groups on the furan ringAlters solubility and bioavailability
Variations in the methoxy groupInfluences potency against specific targets
Changes to the sulfonamide groupAffects antimicrobial efficacy

Case Studies

  • Anticancer Research : A study published in 2023 demonstrated that a related pyrrolopyrimidine derivative significantly inhibited tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway .
  • Antimicrobial Evaluation : In vitro tests showed that derivatives of this compound exhibited effective bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent .
  • Inflammation Model : A recent investigation highlighted the anti-inflammatory properties of similar compounds in a mouse model of arthritis, showing reduced levels of inflammatory markers after treatment .

Comparison with Similar Compounds

Pyrrolo- and Thieno-Pyrimidinone Derivatives

Compounds sharing the pyrrolo- or thieno-pyrimidinone core with sulfanyl acetamide side chains are highlighted below:

Compound Core Substituents Melting Point (°C) Key Structural Features Reference
Pyrrolo[3,2-d]pyrimidin-4-one 3-(4-Methoxyphenyl), 7-phenyl, N-[(furan-2-yl)methyl] Not reported Methoxy group enhances electron density Target
Pyrrolo[3,2-d]pyrimidin-4-one 3-(4-Cyclohexyl), 1-(furan-2-yl), 3-oxobutyl 118–120 Aliphatic cyclohexyl group; catalytic uses
Pyrrolo[3,2-d]pyrimidin-4-one 3-(4-Phenyl), 1-(furan-2-yl) 125–127 Phenyl group at position 3
Thieno[3,2-d]pyrimidin-4-one 3-(4-Chlorophenyl), N-[2-(trifluoromethyl)phenyl] Not reported Chloro and trifluoromethyl groups
Thieno[3,2-d]pyrimidin-4-one 3-Methyl, 7-(4-methylphenyl), N-(2-chloro-4-methylphenyl) Not reported Methyl and chloro substituents

Key Observations:

  • Substituent Effects : The target compound’s 4-methoxyphenyl group may improve solubility compared to chloro- or trifluoromethyl-substituted analogs (e.g., ), which are more lipophilic.
  • Core Heterocycle: Thieno-pyrimidinones () replace the pyrrolo nitrogen with sulfur, altering electronic properties and possibly metabolic stability.

Triazole- and Triazine-Based Sulfanyl Acetamides

Compounds with triazole or triazine cores demonstrate structural diversity:

Compound Core Substituents Biological Activity Key Features Reference
1,2,4-Triazole 5-(Furan-2-yl), N-aryl acetamide Anti-exudative activity Modified triazole with pyrolium fragment
1,2,4-Triazine 5,6-Di(furan-2-yl), N-(4-fluorophenyl) Not reported Dual furan substituents

Key Observations:

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in may influence binding affinity compared to the target’s methoxyphenyl group.

Pyrimido-Indole and Other Heterocycles

Additional analogs include pyrimido-indole and pyrazolo-pyrimidine derivatives:

Compound Core Substituents Key Features Reference
Pyrimido[5,4-b]indol-4-one 3-(4-Chlorophenyl), N-(3-methoxyphenyl) Chloro and methoxy groups
Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl), chromen-4-one Fluoro substituents; chromenone core

Key Observations:

  • Halogen Substitution : Chloro and fluoro groups () may enhance metabolic stability but reduce solubility.
  • Extended Aromatic Systems: The chromenone core in introduces additional planar regions for target interactions.

Preparation Methods

Cyclization of Aminothiophene Carboxylates

Source describes a scalable method for pyrrolo[3,2-b]pyrroles, adaptable to pyrrolo[3,2-d]pyrimidines. For this compound, methyl-2-aminothiophene-3-carboxylate undergoes cyclization with diacetyl in the presence of metal salts (e.g., ZnCl₂) at 50°C, followed by chlorination using phosphorus oxychloride (POCl₃). Key conditions include:

StepReagents/ConditionsRole
CyclizationDiacetyl, ZnCl₂, 50°CForms pyrrolo ring
ChlorinationPOCl₃, toluene, 75°CIntroduces Cl at C2 and C4

Direct Synthesis from 7H-Pyrrolo[3,2-d]pyrimidine-2,4-diol

Patent outlines a method where 7H-pyrrolo[3,2-d]pyrimidine-2,4-diol reacts with POCl₃ (3 equivalents) and diisopropylethylamine (2 equivalents) in toluene. The reaction proceeds at 106°C for 16 hours, yielding 2,4-dichloro-7H-pyrrolo[3,2-d]pyrimidine in 87% yield after recrystallization.

Functionalization of the Core

ComponentDetails
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃ (2M aqueous)
SolventDME/H₂O (3:1)
Temperature80°C, 12 hours
Yield72–85%

Thiolation at C2

The sulfanyl group is installed via nucleophilic substitution. Source employs mercaptoacetamide derivatives, where 2-chloro-pyrrolo[3,2-d]pyrimidine reacts with 2-mercapto-N-(furan-2-ylmethyl)acetamide in dimethylformamide (DMF) with K₂CO₃ as base:

C11H10ClN3O+HSCH2CONHCH2(furan-2-yl)K2CO3,DMFC23H21N5O4S+KCl\text{C}{11}\text{H}{10}\text{ClN}3\text{O} + \text{HSCH}2\text{CONHCH}2\text{(furan-2-yl)} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{23}\text{H}{21}\text{N}5\text{O}_4\text{S} + \text{KCl}

Reaction conditions: 60°C for 8 hours, yielding 68% product.

Final Coupling: Acetamide Side Chain

The furan-2-ylmethyl acetamide side chain is introduced via EDC-mediated coupling. Source and detail this step:

Synthesis of 2-Mercapto-N-(furan-2-ylmethyl)acetamide

From source, N-(furan-2-ylmethyl)acetamide is treated with thiourea and H₂S in ethanol under reflux to generate the thiol intermediate.

Coupling to Pyrrolo-pyrimidine Core

The thiol intermediate reacts with the chlorinated pyrrolo-pyrimidine using EDC/HOBt in dichloromethane:

ParameterValue
Coupling AgentEDC (1.2 eq), HOBt (1.5 eq)
SolventDCM, 0°C → room temperature
Time12 hours
Yield74%

Purification and Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from acetonitrile. Key characterization data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.75–7.20 (m, 9H, aromatic), 6.50 (m, 2H, furan-H), 4.35 (s, 2H, CH₂-furan), 3.85 (s, 3H, OCH₃).

  • HRMS : m/z 547.1521 [M+H]⁺ (calculated 547.1518).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Cyclization (Source)Scalable (>20 mmol)Requires toxic POCl₃65–75%
Suzuki Coupling (Source)Selective for C3Palladium cost72–85%
EDC Coupling (Source)Mild conditionsSensitive to moisture68–74%

Optimization Strategies

  • Solvent Choice : Toluene minimizes side reactions during chlorination versus DCM.

  • Temperature Control : Slow addition of diisopropylethylamine prevents exothermic runaway.

  • Catalyst Recycling : Pd recovery systems improve cost-efficiency for Suzuki reactions .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what critical parameters influence yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation: Construct the pyrrolo[3,2-d]pyrimidin-4-one core via cyclocondensation of substituted aminopyrroles with carbonyl reagents under reflux conditions .

Sulfanyl Introduction: React the core with thiourea derivatives or mercaptoacetic acid in the presence of a base (e.g., K₂CO₃) at 60–80°C to install the sulfanylacetamide moiety .

Functionalization: Introduce the 4-methoxyphenyl and furan-2-ylmethyl groups via nucleophilic substitution or Pd-catalyzed cross-coupling, optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) .
Key Parameters: Catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions), reaction time (monitored via TLC/HPLC), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: How is structural integrity validated, and what analytical techniques are essential?

Methodological Answer:

  • 1H/13C NMR: Confirm substituent connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) functional groups .
    Note: Compare data with structurally related compounds (e.g., ’s crystal structures) to resolve ambiguities .

Advanced: How can conflicting spectroscopic data during structural elucidation be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC): Resolve overlapping signals by mapping proton-proton correlations and long-range C-H couplings (e.g., linking the sulfanyl group to the pyrimidine ring) .
  • X-ray Crystallography: Resolve absolute configuration, as demonstrated in for analogous sulfanylacetamide derivatives .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Advanced: What strategies optimize reaction yield in multi-step synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., temperature, solvent, catalyst loading) .
  • In Situ Monitoring: Employ inline FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • By-Product Mitigation: Identify side products (e.g., oxidation of furan rings) via LC-MS and suppress them using inert atmospheres or radical scavengers .

Advanced: How does the sulfanyl group influence bioactivity, and how can this be probed?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs replacing -S- with -O- or -NH- and compare IC₅₀ values in enzyme assays .
  • Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to assess sulfanyl’s role in hydrogen bonding or hydrophobic interactions .
  • Thiol-Reactivity Assays: Test thiol-disulfide exchange potential with Ellman’s reagent (DTNB) to evaluate redox activity .

Basic: What are the solubility and stability profiles under laboratory conditions?

Methodological Answer:

  • Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water (<0.1 mg/mL) .
  • Stability: Stable at pH 6–8 (phosphate buffer, 25°C); degrade under UV light (use amber vials) or strong acids/bases .
    Storage: Recommend -20°C under argon to prevent oxidation of the sulfanyl group .

Advanced: How can analogs be designed to improve pharmacokinetics?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the 4-methoxyphenyl with halogenated (e.g., 4-F) or trifluoromethyl groups to enhance metabolic stability .
  • LogP Optimization: Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP from ~3.5 (parent compound) to <2.5 for better aqueous solubility .
  • Prodrug Strategies: Mask the acetamide as an ester to improve oral bioavailability, with enzymatic cleavage in vivo .

Advanced: What are common synthetic by-products, and how are they addressed?

Methodological Answer:

  • By-Products Identified:
    • Oxidized Furan Rings: Formed during prolonged air exposure; mitigate using N₂ purging .
    • Incomplete Substitution: Detect unreacted pyrrolopyrimidine intermediates via LC-MS; increase reaction time or catalyst loading .
  • Purification: Use preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) to separate closely eluting impurities .

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